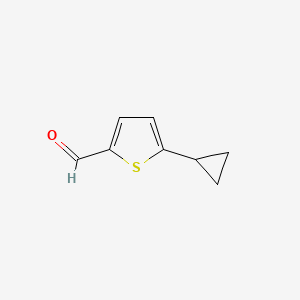
2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential as therapeutic agents in various diseases, including cancer and Alzheimer’s disease .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. In a related study, the synthesis began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then further modified by reacting with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . Although the exact synthesis of 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR are commonly used for structural characterization. These techniques provide information about the functional groups present and the overall molecular framework .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For instance, they can be formed in reactions involving N-arenesulfonylimines and anisole, catalyzed by boron trifluoride etherate or concentrated sulfuric acid . The reactivity of these compounds is influenced by the substituents on the aromatic rings and the nature of the sulfonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly affect their pharmacological profile. For example, poor water solubility can necessitate the delivery of a compound in a specific formulation to be effective in biological systems. The lipophilicity of the compound is also an important factor, as it can influence the compound's ability to cross cell membranes and reach its target site of action .
Scientific Research Applications
Organic Synthesis Applications
- Alkylation Reactions : N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides are formed through the reaction of N-(2-phenyl-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and related derivatives with anisole, showcasing their role in alkylation reactions facilitated by catalysts like boron trifluoride etherate (Drozdova & Mirskova, 2001).
Photodynamic Therapy Applications
- Photosensitizer Development : Novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been developed for their significant potential in photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, suggesting their utility in cancer treatment through Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Material Science Applications
- Fluorophore Development : The synthesis and study of analogues to Zinquin-related fluorophores, involving 4- and 5-methoxy isomers of N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide, reveal their application in creating fluorescent complexes with Zn(II). These compounds' interactions with Zn(II) highlight their relevance in material science for detecting metal ions (Kimber et al., 2003).
Antifungal and Anti-HIV Activities
- Antifungal and Anti-HIV Compound Synthesis : A series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been synthesized and characterized for their anti-HIV and antifungal activities. These studies contribute to the development of new therapeutic agents (Zareef et al., 2007).
Selective Receptor Antagonism
- Neuroscience Research : Research into compounds like SB-399885, which is a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, demonstrates the application of sulfonamide derivatives in neuroscience, offering insights into potential treatments for cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
properties
IUPAC Name |
2,4-dichloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-11-19(18(21)12-17(13)20)27(24,25)22-14-3-5-15(6-4-14)23-9-7-16(26-2)8-10-23/h3-6,11-12,16,22H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZHVMIOTDVIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2548196.png)
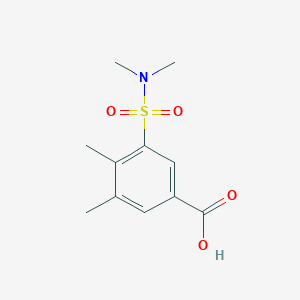
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide](/img/structure/B2548199.png)
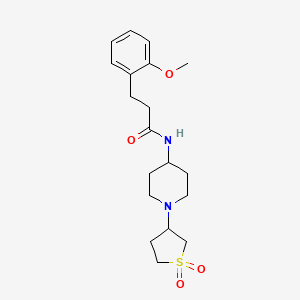
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)
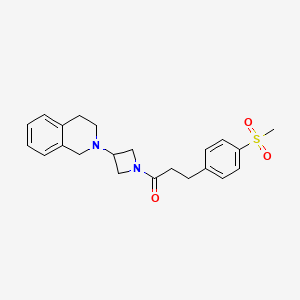



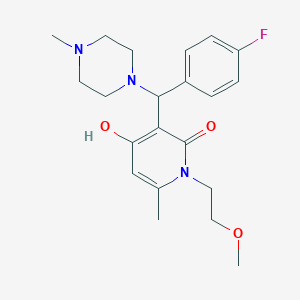
![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)
